molecular formula C10H13FN2O6 B11746430 1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Cat. No.: B11746430
M. Wt: 276.22 g/mol
InChI Key: QQGGRUHEDAEEQQ-GHKVCSSESA-N
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Description

1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a pyrimidine dione moiety. It is known for its potential biological activities and is often studied for its role in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione typically involves several steps:

  • Synthetic Routes and Reaction Conditions

    • The synthesis begins with the preparation of the fluorinated oxolane ring. This can be achieved through the fluorination of a suitable precursor, followed by the introduction of hydroxyl and hydroxymethyl groups.
    • The pyrimidine dione moiety is then synthesized separately, often starting from a uracil derivative.
    • The final step involves the coupling of the fluorinated oxolane ring with the pyrimidine dione moiety under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.
  • Industrial Production Methods

    • Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
    • The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

      Reduction: The compound can be reduced to form derivatives with different functional groups.

      Substitution: The fluorine atom in the oxolane ring can be substituted with other functional groups under appropriate conditions.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

      Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

  • Major Products

    • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its reactivity and potential to form new chemical entities.
  • Biology

    • Investigated for its potential biological activities, including antiviral and anticancer properties.
    • Used in studies to understand its interaction with biological macromolecules.
  • Medicine

    • Explored as a potential therapeutic agent in drug development.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Applied in the synthesis of intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound may interact with enzymes or receptors involved in key biological pathways.
    • It can inhibit or activate specific proteins, leading to a cascade of biochemical events.
  • Pathways Involved

    • The exact pathways depend on the biological context and the specific target of the compound.
    • It may modulate signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione: Similar structure but different stereochemistry.

      1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione: Contains an additional methyl group.

  • Uniqueness

    • The specific stereochemistry and functional groups of this compound contribute to its unique biological and chemical properties.
    • Its fluorinated oxolane ring and pyrimidine dione moiety make it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13FN2O6

Molecular Weight

276.22 g/mol

IUPAC Name

1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O6/c11-6-7(16)5(3-15)19-9(6)13-1-4(2-14)8(17)12-10(13)18/h1,5-7,9,14-16H,2-3H2,(H,12,17,18)/t5-,6+,7-,9?/m1/s1

InChI Key

QQGGRUHEDAEEQQ-GHKVCSSESA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C2[C@H]([C@@H]([C@H](O2)CO)O)F)CO

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CO

Origin of Product

United States

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